molecular formula C6H5N B2938576 3-Cyclopropylprop-2-ynenitrile CAS No. 2044714-34-1

3-Cyclopropylprop-2-ynenitrile

Cat. No.: B2938576
CAS No.: 2044714-34-1
M. Wt: 91.113
InChI Key: FHFHWRSVWBEJNN-UHFFFAOYSA-N
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Description

3-Cyclopropylprop-2-ynenitrile is an organic compound with the molecular formula C₆H₅N It is characterized by a cyclopropyl group attached to a prop-2-ynenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylprop-2-ynenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium or potassium cyanide in ethanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

3-Cyclopropylprop-2-ynenitrile has several applications in scientific research:

Comparison with Similar Compounds

    Propiolonitrile: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylacetonitrile: Contains a cyclopropyl group but differs in the position of the nitrile group.

    Cyclopropylmethylamine: Similar cyclopropyl group but contains an amine instead of a nitrile.

Uniqueness: 3-Cyclopropylprop-2-ynenitrile is unique due to the presence of both a cyclopropyl group and a prop-2-ynenitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-cyclopropylprop-2-ynenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N/c7-5-1-2-6-3-4-6/h6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHWRSVWBEJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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